molecular formula C22H26N2O8S2 B380039 Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate CAS No. 326007-61-8

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate

Cat. No.: B380039
CAS No.: 326007-61-8
M. Wt: 510.6g/mol
InChI Key: JSKLUNOYYNPANK-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C22H26N2O8S2 and a molecular weight of 510.58 g/mol This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a morpholinosulfonyl group and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Addition of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added through a sulfonylation reaction, typically using reagents such as sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves esterification to introduce the diethyl ester groups, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted amides or sulfonamides

Scientific Research Applications

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:

    Diethyl 3-methyl-5-(4-(morpholinyl)benzamido)thiophene-2,4-dicarboxylate: Similar structure but lacks the sulfonyl group, leading to different chemical properties and reactivity.

    Diethyl 3-methyl-5-(4-(piperidinylsulfonyl)benzamido)thiophene-2,4-dicarboxylate: Contains a piperidinyl group instead of a morpholinosulfonyl group, affecting its biological activity and interactions.

    Diethyl 3-methyl-5-(4-(morpholinosulfonyl)phenyl)thiophene-2,4-dicarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-6-8-16(9-7-15)34(28,29)24-10-12-30-13-11-24/h6-9H,4-5,10-13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKLUNOYYNPANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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